(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 2-chlorobenzoate
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Description
(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 2-chlorobenzoate, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Tautomerism of Heteroaromatic Compounds
Studies on the tautomerism of heteroaromatic compounds, including isoxazoles, provide foundational knowledge on the chemical behavior and properties of these compounds. For instance, research by Boulton and Katritzky (1961) on the tautomerism of 5-hydroxyisoxazoles and isoxazol-5-ones in different solvents contributes to understanding the chemical stability and reactivity of isoxazole derivatives, potentially including "(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 2-chlorobenzoate" (Boulton & Katritzky, 1961).
Synthesis and Structural Characterization
Efficient synthesis methods and structural characterizations of isoxazole derivatives are crucial for their application in medicinal chemistry and material science. For example, Kariuki, Abdel-Wahab, and El‐Hiti (2021) discussed the synthesis and structural characterization of isostructural thiazole derivatives, highlighting the importance of precise synthetic routes and crystallography in developing new compounds with potential applications in drug design and development (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial and Anti-Proliferative Activities
Research on the antimicrobial and anti-proliferative activities of oxadiazole N-Mannich bases by Al-Wahaibi et al. (2021) illustrates the potential of heterocyclic compounds in developing new therapeutic agents. Such studies underscore the significance of exploring the biological activities of isoxazole derivatives, suggesting that compounds like "(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 2-chlorobenzoate" may hold valuable pharmacological properties (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO5/c1-23-16-8-7-12(9-18(16)24-2)17-10-13(21-26-17)11-25-19(22)14-5-3-4-6-15(14)20/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQDKQDBBGTSAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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